5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole
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Overview
Description
5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features both pyrazole and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole typically involves the reaction of 2,3-dihydro-1H-isoindole with 2-(1H-pyrazol-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce fully hydrogenated isoindole derivatives.
Scientific Research Applications
5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)ethanol: A precursor in the synthesis of 5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole.
2,3-dihydro-1H-isoindole: Another precursor used in the synthesis.
2-pyrazol-1-yl-thiazole derivatives: Compounds with similar pyrazole moieties and potential biological activities.
Uniqueness
This compound is unique due to its combination of pyrazole and isoindole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H15N3O |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
5-(2-pyrazol-1-ylethoxy)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C13H15N3O/c1-4-15-16(5-1)6-7-17-13-3-2-11-9-14-10-12(11)8-13/h1-5,8,14H,6-7,9-10H2 |
InChI Key |
PRZJFMRRZTYYPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)OCCN3C=CC=N3 |
Origin of Product |
United States |
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